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Compound of Interest

Compound Name: r'TRDO1

Cat. No.: B15615658

These application notes provide detailed methodologies for researchers, scientists, and drug
development professionals interested in characterizing the binding of the small molecule
rTRDO1 to the TAR DNA-binding protein 43 (TDP-43). The protocols outlined below are based
on published research and are intended to serve as a guide for reproducing and expanding
upon these findings.

Introduction

Transactive response (TAR) DNA binding protein 43 (TDP-43) is a critical protein in RNA
processing, and its aggregation is a pathological hallmark in amyotrophic lateral sclerosis (ALS)
and frontotemporal dementia (FTD).[1][2][3][4] The small molecule, rTRDO1, was identified
through in silico screening and has been shown to bind to the RNA Recognition Motifs (RRMs)
of TDP-43.[2][5][6] Specifically, rTRDO1 has been found to partially disrupt the interaction
between TDP-43 and the disease-associated hexanucleotide repeat expansion from the
c9orf72 gene, while having a limited effect on the binding to its canonical (UG)6 RNA substrate.
[2][5] This selective inhibition presents a promising therapeutic strategy.

This document provides protocols for key biophysical and biochemical assays to quantify the
binding of rTRDO01 to TDP-43 and to assess its impact on TDP-43's interaction with RNA.

Data Presentation: Quantitative Analysis of rTRD01
and TDP-43 Interactions
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The following tables summarize the quantitative data from key experiments characterizing the
binding of rTRDO1 to TDP-43 and the binding of TDP-43 to various RNA sequences.

Table 1: Binding Affinity of rTRDO1 to TDP-43

TDP-43 Dissociation

Technique Ligand Reference
Construct Constant (Kd)

Microscale

Thermophoresis TDP-43102-269 rTRDO1 89.4 £ 0.8 uM [51[7]

(MST)

Table 2: Binding Affinities of TDP-43 to RNA Sequences (ALPHA Assay)

Apparent
TDP-43 Construct RNA Sequence Dissociation Reference
Constant (Kd)

TDP-43102-269 (UG)6 0.73+0.1nM 5]
TDP-431-260 (UG)6 0.4 +0.04 nM 5]
TDP-43102-269 (GGGGCC)4 5.1+0.6 M 5]
TDP-431-260 (GGGGCC)4 1.21 +0.24 nM 5]

Table 3: Inhibition of TDP-43/RNA Interaction by rTRD01

TDP-43

RNA Sequence Metric Value Reference

Construct
TDP-43102-269 (GGGGCC)4 IC50 ~150 pM [5]

% Inhibition at 1
TDP-431-260 (GGGGCC)4 ~50% [5]

mM rTRDO1
TDP-43102-269 (UG)6 Effect of rTRDO1  Limited [5]
TDP-431-260 (UG)6 Effect of rTRDO1  Limited [5]
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Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for identifying and validating
rTRDO1, as well as its proposed mechanism of action.

‘ Biophysical Validation

Click to download full resolution via product page

Caption: Workflow for the identification and validation of rTRDO1.
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Caption: Proposed mechanism of action for rTRDO1.

Experimental Protocols
Microscale Thermophoresis (MST)

This protocol is for determining the binding affinity of rTRDO1 to a fluorescently labeled TDP-43
construct. MST measures the motion of molecules in a microscopic temperature gradient,
which is altered upon a change in size, charge, or hydration shell, such as during a binding
event.[8][9][10]

Materials:

o Purified TDP-43102-269 protein
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e rTRDO1 compound

e Fluorescent labeling kit (e.g., Monolith NT.115 Protein Labeling Kit RED-NHS 2nd
Generation)

o MST Buffer: 40 mM HEPES-KOH pH 7.4, 150 mM KCI, 20 mM MgClz, 1 mM DTT, 0.05%
Tween-20

e Low-binding microcentrifuge tubes

o MST capillaries (e.g., Monolith NT.115 Standard or Premium Capillaries)
e MST instrument (e.g., Monolith NT.115)

Procedure:

e Protein Labeling:

o Label the purified TDP-43102—-269 with an NHS-ester reactive fluorescent dye according
to the manufacturer's protocol. The target labeling stoichiometry is typically 1:1
(dye:protein).

o Remove excess dye using the provided desalting columns.

o Determine the final concentration and degree of labeling of the fluorescently tagged TDP-
43 (hereafter referred to as NT-647-TDP-43).

e Sample Preparation:

o Prepare a stock solution of rTRDO1 in 100% DMSO and determine its concentration
accurately.

o Prepare a 16-point serial dilution series of rTRD0O1 in MST Buffer. The highest
concentration should be at least 10-fold higher than the expected Kd (e.g., starting at 1
mM). Ensure the final DMSO concentration is constant across all dilutions and does not
exceed 1-2%.
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o Prepare a working solution of NT-647-TDP-43 in MST Buffer. The final concentration in the
assay should be in the low nanomolar range (e.g., 20-50 nM), ensuring a stable
fluorescence signal.

e Binding Reaction:

o In low-binding tubes, mix equal volumes of the rTRDO1 serial dilutions with the NT-647-
TDP-43 working solution. This will result in a constant concentration of labeled protein and
varying concentrations of the ligand.

o Include a control sample with NT-647-TDP-43 and buffer only (no rTRDO1).

o Incubate the mixtures for 10-30 minutes at room temperature, protected from light.

¢ MST Measurement:

o Load the samples into MST capillaries.

o Place the capillaries into the MST instrument.

o Set the instrument parameters. For a Monolith NT.115, typical settings are: LED power 20-
40%, MST power Medium or High.

o Run the experiment to measure the thermophoretic movement for each sample.

o Data Analysis:

o The change in the normalized fluorescence (AFnorm) is plotted against the logarithm of
the rTRDO1 concentration.

o Fit the resulting binding curve using the Kd model provided by the analysis software (e.g.,
MO.Affinity Analysis software) to determine the dissociation constant (Kd).[11] The curve
can be fitted to the equation: F(c) = F_unbound + (F_bound - F_unbound) * ([L] + [P] + Kd
- sgrt(([L] + [P] + Kd)*2 - 4[L][P])) / (2*[P]) where F(c) is the fraction bound, [L] is the ligand
concentration, and [P] is the protein concentration.
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Amplified Luminescent Proximity Homogeneous Assay
(ALPHA)

This protocol is designed to measure the interaction between TDP-43 and RNA and to assess
the inhibitory effect of rTRDO1. The ALPHA technology is a bead-based assay where binding of
two molecules brings donor and acceptor beads into proximity, generating a luminescent
signal.

Materials:

o Purified TDP-43 constructs (e.g., His-tagged TDP-43102—-269 and TDP-431-260)
« Biotinylated RNA oligonucleotides: (UG)6 and (GGGGCC)4

o Streptavidin-coated Donor beads

» Anti-His antibody-conjugated Acceptor beads (or other appropriate acceptor beads for your
protein tag)

e rTRDO1 compound
e Assay Buffer: e.g., PBS with 0.1% BSA

o 384-well white opaque microplates

Plate reader capable of ALPHA detection
Procedure:
» Reagent Preparation:

o Prepare working solutions of His-tagged TDP-43 constructs, biotinylated RNAs, and
rTRDO1 in Assay Buffer.

o Prepare suspensions of Donor and Acceptor beads in Assay Buffer according to the
manufacturer's instructions. Work in subdued light.

o Competition Assay Setup:
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o Prepare a serial dilution of rTRDO1 in Assay Buffer in the 384-well plate.
o Add a fixed, sub-saturating concentration of His-tagged TDP-43 to each well.

o Add a fixed concentration of biotinylated RNA (e.g., at its Kd concentration for TDP-43
binding) to each well.

o Add the Anti-His Acceptor beads to each well.
o Incubate for 30-60 minutes at room temperature.
o Add the Streptavidin Donor beads to each well.

o Incubate for another 30-60 minutes at room temperature in the dark.

 Signal Detection:
o Read the plate on an ALPHA-enabled plate reader.
o Data Analysis:
o Plot the ALPHA signal against the logarithm of the rTRDO1 concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
represents the concentration of rTRDO1 required to inhibit 50% of the TDP-43/RNA
binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the direct binding of rTRD01 to TDP-43 and to map the interaction site.
1H-15N HSQC experiments detect chemical shift perturbations in the protein backbone upon
ligand binding, while STD NMR identifies which protons of the ligand are in close proximity to
the protein.

A. 1H-15N Heteronuclear Single Quantum Correlation (HSQC) Spectroscopy
Materials:

o 15N-labeled purified TDP-43102-269
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e rTRDO1 compound

 NMR Buffer: e.g., 20 mM Phosphate buffer, 50 mM NacCl, pH 6.5, with 10% D20

e NMR tubes

Procedure:

Prepare a sample of 15N-labeled TDP-43102-269 (e.g., 150 puM) in NMR buffer.
e Acquire a baseline 1H-15N HSQC spectrum.
o Prepare a stock solution of rTRDO1 in a compatible solvent (e.g., d6-DMSO).

 Titrate the rTRDO1 stock solution into the protein sample to achieve the desired molar ratio
(e.g., 1:4 protein to ligand).[5]

e Acquire another 1H-15N HSQC spectrum after each titration point.

e Overlay the spectra to identify amides with chemical shift perturbations (CSPs), indicating
that their chemical environment has changed due to ligand binding.

e Map the perturbed residues onto the structure of TDP-43 to identify the binding site.[7]
B. Saturation Transfer Difference (STD) NMR

Materials:

e Unlabeled purified TDP-43102—-269

e rTRDO1 compound

 NMR Buffer (as above)

Procedure:

o Prepare a sample containing rTRDO1 (e.g., 500 uM) and a much lower concentration of
TDP-43102-269 (e.g., 5 uM).[5]
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e Acquire an off-resonance spectrum where the protein is not irradiated.

e Acquire an on-resonance spectrum where specific protein resonances are saturated.

o Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD
spectrum.

» Signals that appear in the STD spectrum correspond to the protons of the ligand that are in
close contact with the protein, confirming binding.

Disclaimer: These protocols are intended as a guide and may require optimization for specific
experimental conditions and equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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